Journal Name:Soft Robotics
Journal ISSN:2169-5172
IF:7.784
Journal Website:https://home.liebertpub.com/publications/soft-robotics/616/
Year of Origin:0
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:55
Publishing Cycle:
OA or Not:Not
Theoretical Substantiation of the Mechanism of Ultrasonic Dehydration of Materials Without a Phase Transition of Liquid Into Vapor
Soft Robotics ( IF 7.784 ) Pub Date: 2023-05-12 , DOI: 10.1134/s0040579523010062
Abstract—The article theoretically substantiates the ability of ultrasonic vibrations to dehydrate capillary-porous materials due to the dispersion of moisture from the capillaries and pores of the material under the action of shock waves formed by cavitation bubbles. A phenomenological model is presented based on the analysis of the slow growth of a distorted cylindrical cavitation bubble, taking into account the influence of the cylindrical capillary walls limiting its oscillations. The optimal range (150–170 dB) of ultrasonic pressure levels is revealed, at which the mechanism of cavitation moisture dispersion is realized. It is established that the optimal conditions for the action of ultrasonic vibrations on a dried material are realized when the dimensions or thicknesses of the layer of the dried material correspond to the length of ultrasonic vibrations in air.
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Influence of Leachable Filler on Parameters of Porous Structure and Water Sorption with Polyvinyl Formal Filters
Soft Robotics ( IF 7.784 ) Pub Date: 2023-06-05 , DOI: 10.1134/s0040579523020021
AbstractThe work presents data on the formation of a porous structure from polyvinyl formal (PVF) with a leachable filler (starch) during the chemical reaction of PVA acetalization. It is found that under optimal conditions for the synthesis of PVF, the introduction of starch in a given amount leads to an increase in total porosity from 58 to 84% and of open porosity from 36 to 78%. It is established that the minimum apparent density is 0.2 g cm–3 for PVF samples with starch and is achieved at a synthesis temperature of 60°C and a catalyst concentration of 40 vol %. The dependences of PVF water absorption on time, synthesis temperature, and catalyst concentration are given. It is established that water sorption reaches its maximum values of ~900% only with the introduction of a leachable filler (starch). The introduction of a leachable filler (starch) leads to an increase in water sorption by a factor of ~2 compared to PVF without starch, which makes it possible to obtain filters with a high efficiency in separating water from hydrocarbon fuels.
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Simulation of Purification of Lower Olefins in Pyrogas from Acetylene Hydrocarbons on Nickel Polymetallic Catalysts
Soft Robotics ( IF 7.784 ) Pub Date: 2023-06-05 , DOI: 10.1134/s0040579523020082
Abstracts—The kinetics of the reactions of selective hydrogenation of acetylenic hydrocarbons in ethane–ethylene and propane–propylene fractions (EEF and PPF) of pyrogas on a polymetallic nickel catalyst promoted with group I, III, IV, and VI metals is studied. The dimensions of the cylindrical granules used in the catalytic studies are 2 mm diameter and 10 mm length. The nickel content in the catalyst is less than 32 wt %. The kinetic experiments are carried out in a laboratory flow reactor 2 cm in diameter with a reaction-zone length of 20 cm and a bench reactor with an inner tube diameter of 3.2 cm and a reaction-zone length of 600 cm. Experimental conditions were varied as: feed flow rate of 2000–42000 h–1, reaction-zone temperature 330–410 K, pressure 1–30 atm, and hydrogen : acetylenic hydrocarbon molar ratio 2–10. A staged two-route mechanism for the reaction of hydrogenation of acetylenic hydrocarbons is proposed and a kinetic model corresponding to it is derived. A total of 80 experiments are carried out on laboratory and bench installations. The kinetic model constants and the macrokinetic constants of the bench reactor model are estimated by the nonlinear least-squares method. The correspondence of the proposed models to the experimental results is shown. The possibility of joint purification of EEF and PPF pyrogas in a single reactor with an increase in olefins in the product stream compared to the feed stream is demonstrated.
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Surrogate Models of Hydrogen Oxidation Kinetics based on Deep Neural Networks
Soft Robotics ( IF 7.784 ) Pub Date: 2023-06-05 , DOI: 10.1134/s004057952302001x
AbstractThe paper presents a data based surrogate model of the chemical kinetics of hydrogen oxidation by air using recurrent and feed-forward neural networks. The work aims at the application of surrogate models in computational fluid dynamics simulators, which are ubiquitous in the development and optimization of modern chemical technologies. The sensitivity of the results to the size of the data set and network parameters is analyzed. For a seven-component reaction mechanism at adiabatic conditions, a model trained on a sample of one million sets of initial conditions enables prediction of the dependence of concentrations and temperature on time with a standard deviation below 2% over 20 microsecond range. However, points with large deviations reaching 10% are also observed, mostly for minor components with low concentrations. The surrogate model is several times faster compared to the direct numerical solution of kinetic equations on the temporal grid. The computational performance strongly depends on the batch size and is sensitive to the hardware. The results of the work demonstrate a significant potential of machine learning methods for modeling chemical transformations in computational fluid dynamics solvers. Further improvement of the accuracy with a similar computational performance can be expected from: (a) separate models for short-time (that is, strongly non-equilibrium) and long-time (closer to the equilibrium) ranges; (b) repeated optimization of network parameters even with minor modifications of the reaction mechanism; (c) more versatile approaches to complying with the conservation laws (d) application of physics informed machine learning (e.g. of the models with additional physical and chemical constraints such as mass conservation).
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Flow of a Gas–Solid Suspension in the Separation Chamber of a Uniflow Cyclone
Soft Robotics ( IF 7.784 ) Pub Date: 2023-01-27 , DOI: 10.1134/s0040579522060100
AbstractNumerical solutions of the equations of the flow of a gas–solid suspension in the separation chamber of a uniflow cyclone are found using the FlowVision software. The solutions make it possible to characterize the dependence of the main hydrodynamic characteristics and the concentration profile of solid-phase particles on the geometrical parameters of the separation chamber. It is shown that the main phenomena that have a negative impact on the efficiency of the cyclone are the the circulating gas flows and the turbulent wake downstream of the swirler. The results of the analysis are used to develop recommendations for choosing the geometric parameters of the camera that minimize the influence of these phenomena.
Detail
Influence of Temperature–Time Parameters and System Composition on Kinetics of Acetalization Reaction in Preparation of Polyvinyl Formal Foam from Polyvinyl Alcohol Solution
Soft Robotics ( IF 7.784 ) Pub Date: 2023-01-27 , DOI: 10.1134/s0040579522060021
Abstract—The influence of the temperature–time parameters and the composition of the reaction system on the kinetics of the acetalization reaction during the preparation of polyvinyl formal foam from aqueous solutions of polyvinyl alcohol is studied. The mechanism of the acetalization reaction and the equations are provided to describe the transformation of polyvinyl alcohol into polyvinyl formal in the presence of formaldehyde and acid catalysts of the homogeneous and heterogeneous reaction regions. We show that the degree of conversion by the acetalization reaction remains almost unchanged (0.85–0.87) with increase in concentration of polyvinyl alcohol, but the time to reach the maximum conversion increases by a factor of ~2.5 (from 11 to 26 min). The optimal concentrations of formaldehyde and sulfuric acid (catalyst) for the kinetics of the acetylation of polyvinyl alcohol in aqueous solution are found: the concentration of formaldehyde \(C_{a}^{0}\) is 3.3 mol/L and that of sulfuric acid \(C_{{{{{\text{H}}}_{{\text{2}}}}{\text{S}}{{{\text{O}}}_{{\text{4}}}}}}^{0}\) is 3.5 mol/L. An increase in temperature leads to an increase in the rate of the acetalization reaction and a decrease in the time for the synthesis of polyvinyl formal from aqueous solutions of polyvinyl alcohol. We show that it is inexpedient to increase the synthesis temperature higher than 50°C. The optimal temperature to obtain polyvinyl formal from aqueous solutions of polyvinyl alcohol is considered as ~40–45°С. The data obtained prove that the acetalization reaction is completed within the time that provides the stability of the foam from aqueous solution of polyvinyl alcohol (at least 20–30 min).
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Air Purification of the Carbon Monoxide Molecule CO using the Nanocatalytic Oxidation. Computational Study
Soft Robotics ( IF 7.784 ) Pub Date: 2022-11-16 , DOI: 10.1134/s0040579522050219
AbstractIn the present work, we performed using global and local indices of conceptual DFT, a study of the oxidation reaction of CO on hetero-fullerenes C59X (X = B, Si, P and S). Our calculations, show: firstly, that the thermodynamic stability of these nanosystems, reflected by the calculation of the formation energies, depends considerably on the nature of the doping atom X. at the second, we have found that the C59Si with the highest electrophilic character, a high polarity translated by the greatest value of Δω, the smallest energy gap and the lowest adsorption energy, is the appropriate choice for the chemisorptionof theO2 and therefore it is the favored surface for the oxidation of CO. Finally, the key step of the LH mechanism, which is the chemisorptionof the O2 molecule on the catalyst surface, was well illustrated using local indices derived from the conceptual DFT. In this study step, we have shown that the most favored electrophilic-nucleophilic interaction will preferentially take place between an oxygen atom in the O2 molecule and Si in C59Si. This interaction leads to the chemisorption of an oxygen atom on the surface of the C59Si nanocatalyst.
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An Axial Force Acting on an Axial Agitator in a Mixer with Baffles
Soft Robotics ( IF 7.784 ) Pub Date: 2023-01-27 , DOI: 10.1134/s0040579522050220
AbstractBased on the equation of momentum for a mixer with baffles and an axial agitator under turbulent mixing conditions, the dependence of the criterion of axial hydrodynamic force on the criterion of power and the geometrical parameters of the mixer is established. It is shown that the axial force only partially balances the inertia force of the circulating fluid flow. The validity of the equation for calculating the axial force is experimentally confirmed. A formula for calculating the pumping efficiency is proposed, which makes it possible to make a theoretically substantiated choice of the size of an axial agitator in a number of problems.
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Erratum to: Ideal Multi-Component Separating Cascade
Soft Robotics ( IF 7.784 ) Pub Date: 2023-01-27 , DOI: 10.1134/s0040579522060203
An Erratum to this paper has been published: https://doi.org/10.1134/S0040579522060203
Detail
Piezoelectric Actuated Stirrer for Solid Drug Powder-Liquid Mixing
Soft Robotics ( IF 7.784 ) Pub Date: 2023-01-27 , DOI: 10.1134/s0040579522060148
AbstractThis paper introduces a piezoelectric actuated stirrer-based active mixer for solid powder-liquid mixing at a macroscopic scale. The input excitation voltage and bending vibration mode frequency of a piezoelectric patch controls the stirrer’s movement. The stirrer vibrates accordingly and exchanges vibration energy into the test fluid consisting of solid powder-liquid. Mixing happens due to intense fluid circulation and dispersion of solid particles in all directions. The experimentation was conducted at the input excitation voltage of 50–150 VP-P, at a frequency 9.05–165.80 Hz, and the beam’s insertion height in the test fluid at 5–20 mm. The proposed mixer utilizes the first, second, and third bending mode vibration frequencies and mixes three different properties dyes discretely in aqueous and alcoholic solvents namely DI (deionized) water and ethanol. Mixing execution relies upon variation in the mixed solution’s concentration, and a UV-Visible spectrophotometer measures the absorbance of mixture. The detailed study outcomes recommend using third bending mode vibration frequency, 150 VP-P, and at a 5 mm insertion depth of the stirrer in test fluid, powerful mixing occurs. It is about three-fold more than the mixture obtained in the first mode for same conditions.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 ROBOTICS 机器人学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.70 8 Science Citation Index Expanded Not
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